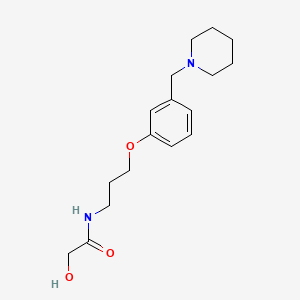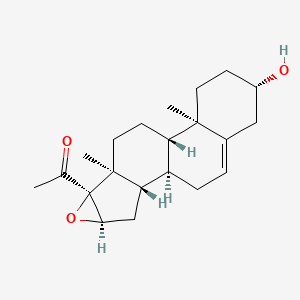![molecular formula C27H35N3O8 B1205521 butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one CAS No. 85984-40-3](/img/structure/B1205521.png)
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound It is characterized by the presence of multiple functional groups, including a benzimidazole ring, a piperidine ring, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of butanedioic acid with the benzimidazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. For instance, the use of ionic organic solids as catalysts has been reported to facilitate the Michael addition of N-heterocycles to chalcones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential bioactivity suggests it could be explored as a drug candidate for various therapeutic areas.
Industry: It might be used in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pathways involved might include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples are:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Butanedioic acid, 2,3-dicyano-2,3-bis(3,4-dimethoxyphenyl)-, diethyl ester
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzimidazole and a piperidine ring in the same molecule is relatively rare and might offer unique interactions with biological targets.
特性
CAS番号 |
85984-40-3 |
|---|---|
分子式 |
C27H35N3O8 |
分子量 |
529.6 g/mol |
IUPAC名 |
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H29N3O4.C4H6O4/c1-15(22(27)16-8-9-20(29-2)21(14-16)30-3)25-12-10-17(11-13-25)26-19-7-5-4-6-18(19)24-23(26)28;5-3(6)1-2-4(7)8/h4-9,14-15,17,22,27H,10-13H2,1-3H3,(H,24,28);1-2H2,(H,5,6)(H,7,8) |
InChIキー |
WWNGRHSPCGEYCJ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O |
正規SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O |
関連するCAS |
74178-99-7 (Parent) |
同義語 |
1-(1-(2-hydroxy-2-(3,4-dimethoxyphenyl)-1-methylethyl)-4-piperidyl)-2-benzimidazolinone succinate KF 4307 KF-4307 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)

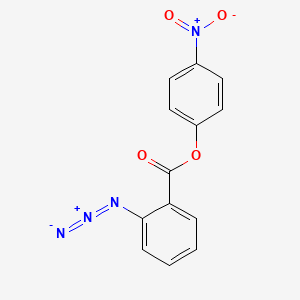

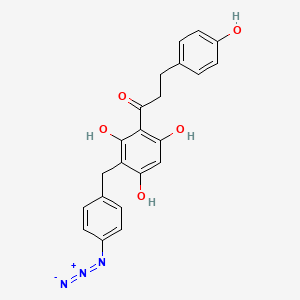


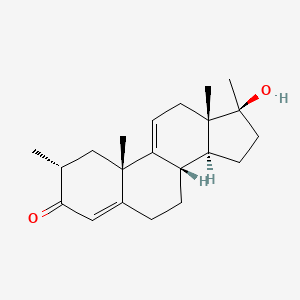
![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)
